molecular formula C20H18N4O5S B421243 ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate

ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate

Cat. No.: B421243
M. Wt: 426.4g/mol
InChI Key: KNNQCFHMOHTQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is a complex heterocyclic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by nitration and acetylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1H-indole-3-carboxylate
  • Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
  • Ethyl 2-amino-1H-indole-3-carboxylate derivatives

Uniqueness

Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3’,2’:4,5]pyrimido[1,6-a]indole ring system and the combination of nitro and acetylamino functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4g/mol

IUPAC Name

ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate

InChI

InChI=1S/C20H18N4O5S/c1-5-29-20(26)15-9(2)30-19-17(15)21-10(3)23-14-8-12(24(27)28)6-7-13(14)16(18(19)23)22-11(4)25/h6-8H,5H2,1-4H3,(H,22,25)

InChI Key

KNNQCFHMOHTQTQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C

Origin of Product

United States

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